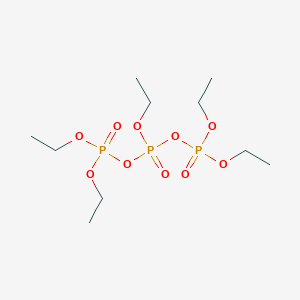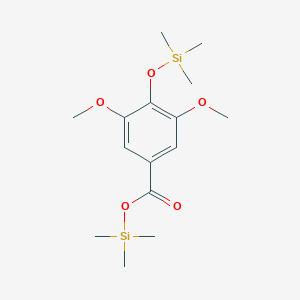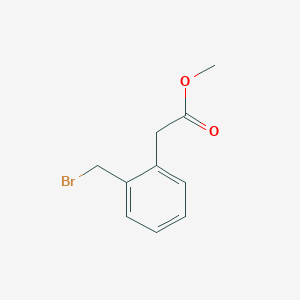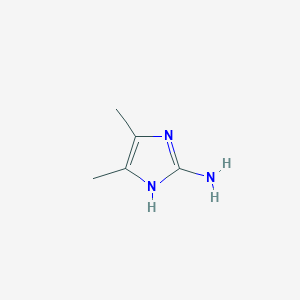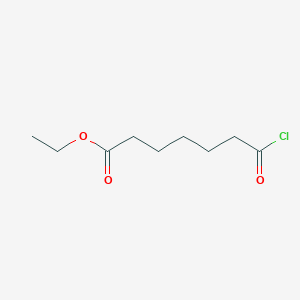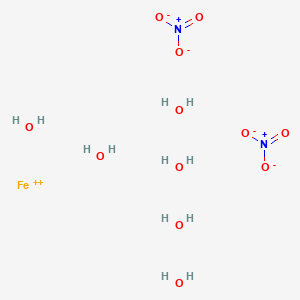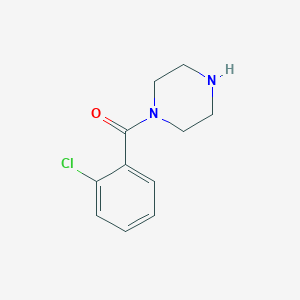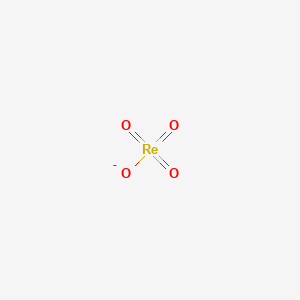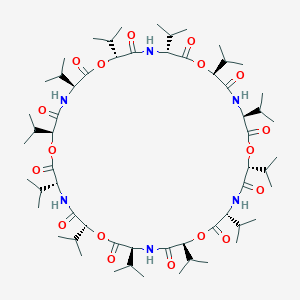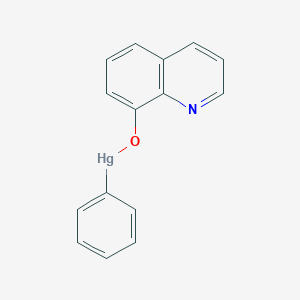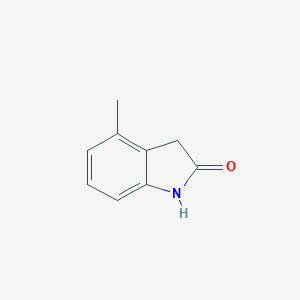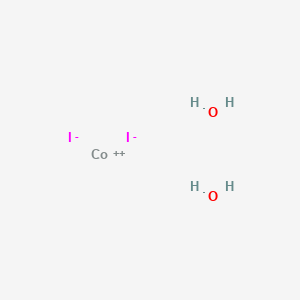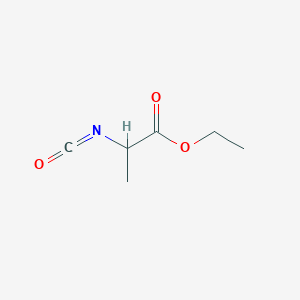
Ethyl 2-isocyanatopropionate
概要
説明
Ethyl 2-isocyanatopropionate is an organic compound with the chemical formula C6H9NO3. It is a colorless liquid with a pungent odor and is known for its low volatility and solubility in various organic solvents . This compound is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, and industry.
準備方法
Ethyl 2-isocyanatopropionate can be synthesized through the reaction of ethyl acetate with isocyanate under appropriate conditions . The esterification reaction involves the combination of ethyl acetate and isocyanate, resulting in the formation of this compound. This method is commonly used in laboratory settings and can be scaled up for industrial production.
化学反応の分析
Ethyl 2-isocyanatopropionate undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the isocyanate group.
Addition Reactions: The compound can participate in addition reactions with various reagents, forming new compounds.
Hydrolysis: In the presence of water, this compound can hydrolyze to form ethyl 2-aminopropanoate and carbon dioxide.
Common reagents used in these reactions include water, alcohols, and amines. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Ethyl 2-isocyanatopropionate has several scientific research applications:
作用機序
The mechanism of action of ethyl 2-isocyanatopropionate involves its interaction with specific molecular targets. It selectively binds to cannabinoid receptors CB1 and CB2, which are involved in various physiological processes . The compound’s anti-inflammatory properties are thought to result from its inhibition of prostaglandin synthesis . Additionally, its ability to inhibit the growth of cancer cells may be related to its interaction with specific cellular pathways.
類似化合物との比較
Ethyl 2-isocyanatopropionate can be compared with other similar compounds, such as:
- Methyl 3-isocyanatopropanoate
- Ethyl 2-methyl-2-nitropropionate
- Methyl 3-ethyl-2-iodobenzoate
- Ethyl 3-isocyanatopropionate
- Ethyl 2-methyl-3-indolylglyoxylate
- Ethyl 2-methyl-2-nonenoate
These compounds share similar structural features but differ in their specific functional groups and reactivity. This compound is unique due to its specific binding affinity to cannabinoid receptors and its diverse applications in various fields.
特性
IUPAC Name |
ethyl 2-isocyanatopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-3-10-6(9)5(2)7-4-8/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIQRPNWLUAMOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50338688 | |
| Record name | Ethyl 2-isocyanatopropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13794-28-0 | |
| Record name | Ethyl 2-isocyanatopropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
